

Lanifibranor: A Technical Guide to its Molecular Targets and Binding Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanifibranor (IVA337) is a first-in-class pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist that simultaneously targets all three PPAR isoforms: PPAR α , PPAR δ (also known as PPAR β/δ), and PPAR γ .[1][2] This comprehensive activation profile allows lanifibranor to modulate a wide range of biological processes, including lipid metabolism, glucose homeostasis, inflammation, and fibrosis.[3][4] Currently in late-stage clinical development for non-alcoholic steatohepatitis (NASH), lanifibranor has demonstrated the potential to address the multifaceted pathophysiology of this and other metabolic diseases.[1] [4] This technical guide provides an in-depth overview of lanifibranor's molecular targets, binding characteristics, and the experimental methodologies used for its characterization.

Molecular Targets: The Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[3] Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their expression.[3] There are three distinct PPAR isoforms, each with a unique tissue distribution and physiological role:



- PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily regulates fatty acid transport and oxidation.
- PPARδ: Ubiquitously expressed, with particularly high levels in the liver, skeletal muscle, and adipose tissue. It is involved in fatty acid oxidation, glucose metabolism, and the regulation of systemic inflammation.
- PPARy: Predominantly found in adipose tissue, but also present in the colon and macrophages. It is a master regulator of adipogenesis, lipid storage, and insulin sensitization.[5]

Lanifibranor's ability to engage all three PPAR isoforms provides a multi-pronged therapeutic approach to complex metabolic diseases like NASH, which are characterized by dysregulated lipid and glucose metabolism, inflammation, and fibrosis.[4]

Binding Profile and Activation Potency

Lanifibranor is described as a moderately potent and well-balanced pan-PPAR agonist.[6] While specific binding affinities (Ki or IC50 values) from radioligand binding assays are not publicly available in the reviewed literature, functional data from cell-based transactivation assays provide insight into its activation profile across the three PPAR subtypes.

Quantitative Activation Data

The following table summarizes the half-maximal effective concentrations (EC50) of **lanifibranor** for the activation of each human PPAR isoform in a transiently transfected COS-7 cell line using a luciferase reporter gene assay.

PPAR Isoform	Lanifibranor EC50 (nM)
PPARα	4660
ΡΡΑΠδ	398
PPARy	572

Data sourced from a peer-reviewed publication.



These data indicate that **lanifibranor** activates all three PPAR subtypes in the nanomolar to low micromolar range, with a preference for PPAR δ and PPAR γ over PPAR α .

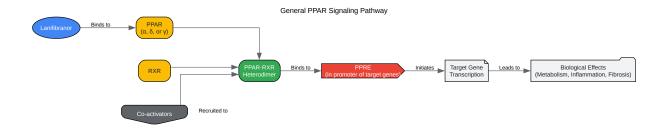
Qualitative Binding Characteristics

Structural studies have revealed that **lanifibranor** exhibits an atypical binding mode within the ligand-binding pocket of PPARy.[2] Unlike the classic PPARy agonist rosiglitazone,

lanifibranor's "head to tail" positioning stabilizes a conformationally active form of the receptor without directly interacting with Helix H12.[2] This unique binding mechanism may contribute to its distinct pharmacological profile and favorable safety profile observed in preclinical and clinical studies.[2]

Signaling Pathways

Upon binding to **lanifibranor**, the PPARs undergo a conformational change, leading to the recruitment of co-activator proteins and the initiation of downstream signaling cascades that regulate gene expression.



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Caption: General PPAR signaling pathway activated by **lanifibranor**.

The activation of each PPAR subtype by **lanifibranor** initiates distinct downstream effects:



- PPARα activation: Leads to the upregulation of genes involved in fatty acid uptake and βoxidation, resulting in reduced triglyceride levels.
- PPARδ activation: Enhances fatty acid oxidation and improves insulin sensitivity.
- PPARy activation: Promotes adipocyte differentiation and lipid storage, leading to improved insulin sensitivity and anti-inflammatory effects.

Experimental Protocols

The characterization of **lanifibranor**'s binding profile and activity involves a variety of in vitro and in vivo experimental techniques.

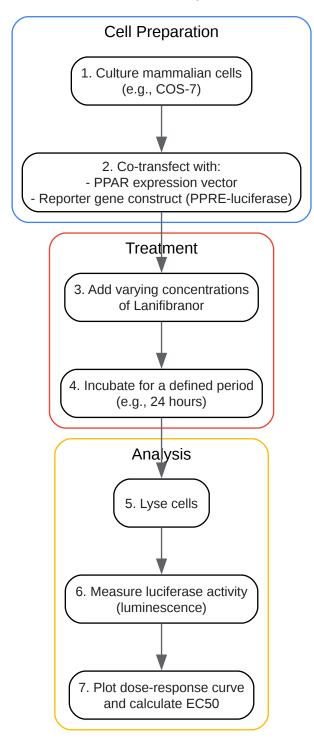
In Vitro Assays

1. Cell-Based Transactivation Assay

This assay is used to determine the functional potency of a compound in activating a specific nuclear receptor.



Transactivation Assay Workflow



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Caption: Workflow for a cell-based PPAR transactivation assay.



Methodology:

- Cell Culture and Transfection: A suitable mammalian cell line (e.g., COS-7) is cultured and then transiently co-transfected with two plasmids: one expressing the full-length human PPAR isoform (α, δ, or γ) and a second containing a luciferase reporter gene under the control of a PPRE-containing promoter.
- Compound Treatment: The transfected cells are then treated with a range of concentrations of lanifibranor or a vehicle control.
- Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity
 is measured using a luminometer. The light output is directly proportional to the level of
 PPAR activation.
- Data Analysis: The luminescence data is normalized to a control and plotted against the logarithm of the lanifibranor concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

2. Radioligand Binding Assay (General Protocol)

While specific data for **lanifibranor** is not available, this is a standard method to determine the binding affinity of a compound to its target receptor.

• Principle: This assay measures the ability of an unlabeled compound (lanifibranor) to compete with a radiolabeled ligand for binding to the PPAR ligand-binding domain.

General Procedure:

- Preparation of Receptor: The ligand-binding domain of the human PPAR isoform is expressed and purified.
- Competition Binding: A fixed concentration of a high-affinity radiolabeled PPAR ligand is incubated with the purified receptor protein in the presence of increasing concentrations of unlabeled lanifibranor.
- Separation and Detection: The bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is quantified.



Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of lanifibranor that inhibits 50% of the radioligand binding) can be determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.

In Vivo Models

Preclinical evaluation of **lanifibranor** has been conducted in various animal models of metabolic disease and fibrosis.

- · Methodology:
 - Animal Model: A relevant animal model is selected, such as a mouse model of dietinduced NASH or a model of chemically-induced liver fibrosis.
 - Drug Administration: Lanifibranor is typically administered orally, for example, by daily gavage.
 - Efficacy Assessment: After a defined treatment period, various endpoints are assessed, including liver histology (steatosis, inflammation, fibrosis), plasma biomarkers (e.g., liver enzymes, lipids), and gene expression analysis of PPAR target genes in relevant tissues.

Conclusion

Lanifibranor is a pan-PPAR agonist with a well-balanced activation profile for PPARα, PPARδ, and PPARγ. Its ability to simultaneously engage these three key regulators of metabolism, inflammation, and fibrosis provides a strong rationale for its development as a therapeutic agent for complex metabolic diseases such as NASH. The atypical binding mode of **lanifibranor** within the PPARγ ligand-binding pocket may contribute to its distinct pharmacological effects and favorable safety profile. Further research and the publication of detailed binding affinity data will continue to enhance our understanding of this promising clinical candidate.

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